Guaiacin
Overview
Description
Guaiacin is a compound that has been identified in the leaves of Guaiacum officinale, characterized by chemical and spectroscopic studies. It is one of several saponins isolated from this plant, which include Guaiacin C, D, E, and F. These compounds are derivatives of 30-norolean-12,20(29)-dien-28-oic acid with various sugar moieties attached to them .
Synthesis Analysis
The synthesis of guaianolides, which are closely related to Guaiacin, has been extensively studied. These compounds are synthesized starting from l-alpha-santonin, and their structure-activity relationship has been examined, particularly in relation to their immunomodulatory effects . Other synthetic approaches to guaianolides include semi-synthesis and total synthesis, utilizing methods such as rearrangements, cycloadditions, ring-closing metathesis, and transition-metal catalysis . Additionally, guaiacol, a related compound, has been synthesized from catechol and dimethyl sulfate, offering a more efficient route compared to previous methods .
Molecular Structure Analysis
The molecular structure of Guaiacin and its derivatives has been elucidated through spectroscopic methods. These compounds are characterized by a 30-norolean-12,20(29)-dien-28-oic acid core with various glycosidic linkages. The structure of a new guaianolide, taraxacin, was established using NMR, MS, and X-ray crystallography, highlighting the complexity and diversity of guaianolide structures .
Chemical Reactions Analysis
Guaiacin and its derivatives have been shown to participate in various biological activities due to their chemical structure. For instance, guaianolides with an alpha-methylene gamma-lactone moiety exhibit significant inhibitory activity toward cytotoxic T lymphocytes and the induction of intercellular adhesion molecule-1 . Guaiacol, a related compound, is produced by Alicyclobacillus acidoterrestris from vanillin or vanillic acid, demonstrating the metabolic pathways these bacteria use to convert precursors to guaiacol .
Physical and Chemical Properties Analysis
The physical and chemical properties of guaianolides are influenced by their complex structures. These compounds often have multiple chiral centers and functional groups, such as lactone rings, which can affect their biological activity and solubility. The synthesis of guaiacol from catechol also highlights the importance of controlling reaction conditions to achieve high yields and purity of the desired product .
Scientific Research Applications
Isolation and Characterization
- Isolation from Machilus edulis : Guaiacin, identified as a trans(2,3)-trans(3,4) phenyltetralin lignan, was first isolated from the stem bark of Machilus edulis. Its physical properties, NMR and MS data, and chemical reactions were reported, marking a significant step in the study of lignans (Majumder, Chatterjee, & Sengupta, 1972).
Saponins and Lignans
- Saponins from Guaiacum officinale : Research on Guaiacum officinale leaves led to the discovery of four new saponins named Guaiacin C, D, E, and F, characterized through chemical and spectroscopic studies. These saponins are crucial for understanding the chemical composition of this plant species (Ahmad, Perveen, & Bano, 1990).
- Neuroprotective Lignans : Studies on Machilus thunbergii's bark revealed the presence of several lignans, including (+)-guaiacin, showing significant neuroprotective activities against glutamate-induced neurotoxicity in rat cortical cells. This discovery opens avenues for potential treatments in neurodegenerative diseases (Ma, Sung, & Kim, 2004).
Therapeutic Potential
- Antidiabetic and Hepatoprotective Effects : A study on Guaiacum officinale highlighted its antidiabetic and hepatoprotective effects in streptozotocin-induced diabetic male albino rats. This indicates potential therapeutic applications for diabetes and liver-related conditions (Ibrahim et al., 2019).
- Anti-Rheumatoid and Antioxidant Activity : Homeopathic preparations of Guaiacum officinale showed significant anti-rheumatic and antioxidant activities in an experimental animal model, suggesting its use in complementary and alternative medicine for rheumatic conditions (Sarkar, Datta, Das, & Gomes, 2014).
Historical and Miscellaneous Studies
- Historical Perspective : The historical significance of guaiac as a chemical entity, primarily for its rumored antisyphilitic healing powers in the 16th century, and its later discovery for detecting occult blood, provides insight into its evolution as a chemical of interest (Moeller, 1984).
Safety And Hazards
properties
IUPAC Name |
(6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAAYUCUPIYQBR-JGRMJRGVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C=C3)O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319141 | |
Record name | Guaiacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guaiacin | |
CAS RN |
36531-08-5 | |
Record name | Guaiacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36531-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guaiacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guaiacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUAIACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8S88V2539 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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